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Introduction
Achromopeptidase is a potent bacteriolytic enzyme preparation widely utilized in biomedical

research and pharmaceutical development for its ability to lyse gram-positive bacteria that are

often resistant to lysozyme. This guide provides a comprehensive technical overview of the

structure and molecular weight of Achromopeptidase, with a focus on the well-characterized

lysyl endopeptidase component. It is designed to furnish researchers, scientists, and drug

development professionals with the detailed information necessary for its effective application.

Core Component: A Lysyl Endopeptidase
The primary enzymatic activity of many commercial Achromopeptidase preparations is

attributed to a serine protease known as lysyl endopeptidase (EC 3.4.21.50). This enzyme

exhibits high specificity for the cleavage of peptide bonds at the C-terminal side of lysine

residues. The most extensively studied form of this enzyme is Protease I from Achromobacter

lyticus.

Molecular Weight
The molecular weight of Achromopeptidase can vary depending on the specific preparation

and the source organism. Commercially available Achromopeptidase may be a crude or

partially purified extract containing a mixture of enzymes, leading to different reported
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molecular weights. However, for the purified lysyl endopeptidase from Achromobacter lyticus, a

precise molecular weight has been determined through structural studies.

Enzyme
Component

Method
Reported
Molecular
Weight (kDa)

Source
Organism

Reference

Achromopeptida

se (Lysyl

Endopeptidase)

X-ray

Crystallography
27.76

Achromobacter

lyticus
[1]

Achromopeptida

se

Product

Information
~27

Bacterial

(LYSOBACTER

SP. BACTERIA

M497-1)

Achromopeptida

se, Crude

Product

Information
~20 Bacteria

Structural Characteristics of Achromobacter lyticus
Protease I
The three-dimensional structure of Achromobacter lyticus Protease I has been elucidated by X-

ray crystallography, and the corresponding data is available in the Protein Data Bank (PDB)

under the accession code 1ARB.[1] This structural information provides profound insights into

its function.

Key Structural Features:
Single Polypeptide Chain: The enzyme consists of a single polypeptide chain of 268 amino

acid residues.[2][3]

Catalytic Triad: As a serine protease, it possesses a classic catalytic triad composed of

Histidine-57 (His57), Aspartate-113 (Asp113), and Serine-194 (Ser194).[2][3] These residues

are essential for the enzyme's catalytic activity.
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Disulfide Bonds: The structure is stabilized by three disulfide bonds, which are crucial for

maintaining its tertiary structure and stability.[2][3] The disulfide linkages are formed between

the following cysteine residues:

Cys6 and Cys216

Cys12 and Cys80

Cys36 and Cys58

Substrate Binding Pocket: The enzyme has a well-defined substrate-binding pocket that

confers its high specificity for lysine residues.

Enzymatic Mechanism
Achromopeptidase, as a serine protease, follows a well-established catalytic mechanism

involving the catalytic triad. The process of peptide bond hydrolysis can be summarized in the

following key steps:

Substrate Binding: The lysine residue of the substrate peptide binds to the S1 specificity

pocket of the enzyme.

Nucleophilic Attack: The hydroxyl group of the active site serine (Ser194) performs a

nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This is facilitated by

the deprotonation of the serine hydroxyl by the histidine residue (His57), which in turn is

stabilized by the aspartate residue (Asp113).

Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived

tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active

site.

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of

the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal

portion of the substrate is released.

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl

carbon of the acyl-enzyme intermediate.
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Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

Product Release: This intermediate collapses, releasing the C-terminal portion of the

substrate and regenerating the active enzyme.

Below is a simplified diagram illustrating the core catalytic action of a serine protease like

Achromopeptidase.
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Caption: Simplified workflow of the catalytic mechanism of Achromopeptidase.

Experimental Protocols
Determination of Molecular Weight and Structure
The primary methods for determining the molecular weight and structure of

Achromopeptidase (specifically Achromobacter lyticus Protease I) are X-ray crystallography

and amino acid sequence analysis.

1. X-ray Crystallography Workflow:

This technique provides high-resolution three-dimensional structural data.
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Caption: General workflow for determining protein structure via X-ray crystallography.

2. Amino Acid Sequencing:

The complete amino acid sequence of Achromobacter lyticus protease I was established

through a combination of enzymatic and chemical cleavage followed by sequence analysis of

the resulting peptides.
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Methodology:

Reduction and S-carboxymethylation of the protease to break disulfide bonds.

Enzymatic digestion of the modified protease with itself (Achromobacter protease I) and

Staphylococcus aureus V8 protease.

Chemical cleavage with cyanogen bromide.

Separation and purification of the resulting peptides.

Amino acid sequence analysis of each peptide using methods like Edman degradation.

Alignment of overlapping peptide sequences to deduce the full protein sequence.[2][3]

Enzymatic Activity Assay
The activity of Achromopeptidase is commonly determined using a turbidimetric assay that

measures the rate of lysis of a bacterial cell suspension.

Principle: The enzymatic lysis of bacterial cells leads to a decrease in the turbidity of the cell

suspension, which can be monitored spectrophotometrically as a decrease in absorbance at

600 nm (A600).

Reagents:

10 mM Tris-HCl buffer with 10 mM Sodium Chloride, pH 8.0 at 37°C.

Micrococcus lysodeikticus cell suspension (substrate), adjusted to an A600 of

approximately 0.6.

Achromopeptidase enzyme solution.

Procedure:

Pipette the Micrococcus lysodeikticus cell suspension into a cuvette and equilibrate to

37°C.
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Add a known volume of the Achromopeptidase enzyme solution to the cuvette and mix

immediately.

Record the decrease in A600 over time (e.g., for 5 minutes).

Calculate the rate of change in absorbance per minute (ΔA600/min) from the linear portion

of the curve.

Unit Definition: One unit of Achromopeptidase is often defined as the amount of enzyme

that causes a decrease in A600 of 0.001 per minute at pH 8.0 and 37°C using a suspension

of Micrococcus lysodeikticus as the substrate.

Conclusion
Achromopeptidase is a valuable enzymatic tool, with its bacteriolytic activity primarily driven

by a highly specific lysyl endopeptidase. The detailed structural and molecular weight

information available for the Achromobacter lyticus Protease I provides a solid foundation for its

application in research and development. Understanding its enzymatic mechanism and the

standardized methods for its characterization is crucial for achieving reproducible and reliable

results in various scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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